molecular formula C15H14N2OS B3135581 6-Methoxy-2-(4-methylaminophenyl)benzothiazole CAS No. 401813-34-1

6-Methoxy-2-(4-methylaminophenyl)benzothiazole

Cat. No. B3135581
M. Wt: 270.4 g/mol
InChI Key: ZTKDUAATMRBDMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

There are several methods for synthesizing benzothiazole derivatives . One method involves the reaction of 2-amino-6-methoxybenzothiazole with isoamyl nitrite and CuBr2 to yield 2-bromo-6-methoxybenzothiazole . Another method involves the synthesis of novel 2-(4-aminophenyl)benzothiazole derivatives bearing semicarbazone and thiosemicarbazone moieties .

Scientific Research Applications

Antitumor Properties

6-Methoxy-2-(4-methylaminophenyl)benzothiazole and related compounds have been studied extensively for their antitumor properties. Notably, 2-(4-Aminophenyl)benzothiazoles, which share a similar structure, have shown potent antitumor activity, particularly against breast cancer cell lines such as MCF-7 and T-47D. These compounds exhibit selective growth inhibitory properties and are metabolized differently by cancer cells, possibly underlying their selective anticancer activity (Kashiyama et al., 1999). Similarly, other related benzothiazole derivatives have demonstrated significant anticancer activity in vitro against a variety of cancer cell lines, suggesting a broad potential for therapeutic applications in oncology (Havrylyuk et al., 2010).

Liquid Crystal Research

Benzothiazole derivatives, including those with a methoxy group, have been synthesized and studied for their liquid crystalline properties. For instance, a series of liquid crystals with a benzothiazole core and a terminal methoxy group demonstrated mesomorphic properties useful in materials science, particularly in the creation of liquid crystal displays and other optical applications (Ha et al., 2010).

Antimicrobial and Antifungal Applications

Benzothiazole derivatives have shown promising antimicrobial and antifungal activities. For example, studies have found that certain 6-methoxybenzothiazole compounds are effective against pathogenic bacteria and fungi, suggesting potential for use in treating infections or in agricultural applications (Chauhan et al., 2015). Another study reported the synthesis and antibacterial activity of triazino benzothiazole derivatives, further highlighting the potential of benzothiazoles in developing new antimicrobial agents (Vartale et al., 2008).

Applications in Sensing and Imaging

Certain benzothiazole compounds have been utilized in the development of fluorescent probes for sensing pH changes and metal cations. These applications are significant in biological and chemical sensing technologies, where precise detection of such changes is crucial (Tanaka et al., 2001). Moreover, benzothiazoles have been explored for their use in medical imaging, particularly as radioligands for in vivo studies, although their effectiveness can vary depending on the specific structure and application (Brown-Proctor et al., 1999).

Safety And Hazards

The safety data sheet for 6-Methoxy-2-methylbenzothiazole suggests that it should be stored in a cool place and kept tightly closed in a dry and well-ventilated place . It is stable under recommended storage conditions and should be kept away from strong oxidizing agents .

properties

IUPAC Name

4-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-16-11-5-3-10(4-6-11)15-17-13-8-7-12(18-2)9-14(13)19-15/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKDUAATMRBDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2-(4-methylaminophenyl)benzothiazole

Synthesis routes and methods I

Procedure details

A mixture of 4-methylaminobenzoic acid (11.5 g, 76.2 mmol) and 5-methoxy-2-aminothiophenol (12.5, g, 80 mmol) was heated in PPA (˜30 g) to 170° C. under N2 atmosphere for 1.5 hr. The reaction mixture was then cooled to room temperature and poured into 10% K2CO3 solution. The precipitate was filtered under reduced pressure. The crude product was re-crystallized twice from acetone/water and THF/water followed by the treatment with active with carbon to give 4.6 g (21%) of 6-Methoxy-2-(4-methylaminophenyl)benzothiazole as a yellow solid. 1HNMR (300 MHz, acetone-d6) δ: 7.84 (d, J=8.7 Hz, 2H, H-2′ 6′), 7.78 (dd, J1=8.8 Hz, J2=1.3 Hz, 1H, H-4), 7.52 (d, J=2.4 Hz, 1H, H-7), 7.05 (dd, J1=8.8 Hz, J2=2.4 Hz, H-5), 6.70 (d, J=7.6 Hz, 2H, H-3′ 5′), 5.62 (s, 1H, NH), 3.88 (s, 3H, OCH3), 2.85 (d, J=6.2 Hz, 3H, NCH3)
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11.5 g
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80 mmol
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Synthesis routes and methods II

Procedure details

2-(4-Aminophenyl)-6-methoxybenzothiazole (43, 779 mg, 3.04 mmol) and paraformaldehyde (487 mg, 15.2 mmol) were dissolved in methanol and then added to 0.5 M NaOMe in methanol (30 mL, 15.2 mmol). The resulting reaction mixture was agitated for 4 hours at room temperature and, after adding NaBH4 (1.0 g, 26.5 mmol), heated for 1.5 hours under reflux. After removing methanol by distilling under reduced pressure, the residue was dissolved in ethyl acetate (100 mL) and water was added thereto. After extracting the organic compound with ethyl acetate, removing water using sodium sulfate and removing the solvent under reduced pressure, column chromatography yielded the target compound 2-[4-(N-monomethyl)aminophenyl)-6-methoxybenzothiazole (44, 588 mg, 72%) as yellow solid.
Quantity
779 mg
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487 mg
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30 mL
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1 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AJ Surmak - 2017 - escholarship.org
Moyamoya syndrome presents a cerebrovascular pathology that progressively introduces chronic ischemia. The network of collateral vessels created in response to arterial stenosis …
Number of citations: 2 escholarship.org

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